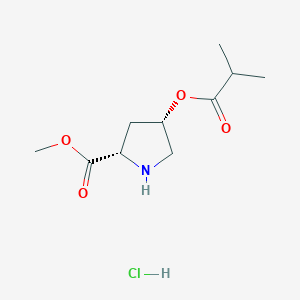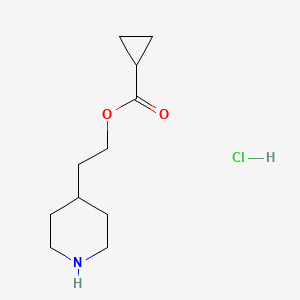
(2,4,5-Trifluorophenyl)hydrazine
Vue d'ensemble
Description
“(2,4,5-Trifluorophenyl)hydrazine” is a chemical compound with the molecular weight of 162.11 . It is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of “(2,4,5-Trifluorophenyl)hydrazine” involves several steps. One method involves the reaction of 2,4,5-trifluoronitrobenzene and diethyl malonate, followed by a series of reactions including hydrolysis, acidification, decarboxylation, reduction, and diazotization .
Molecular Structure Analysis
The InChI code for “(2,4,5-Trifluorophenyl)hydrazine” is 1S/C6H5F3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2 . This indicates that the molecule consists of a phenyl ring with three fluorine atoms and a hydrazine group attached.
Chemical Reactions Analysis
“(2,4,5-Trifluorophenyl)hydrazine” can participate in various chemical reactions. For instance, it can undergo electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Physical And Chemical Properties Analysis
“(2,4,5-Trifluorophenyl)hydrazine” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .
Applications De Recherche Scientifique
1. Bioimaging Applications
Hydrazine compounds, including derivatives of (2,4,5-Trifluorophenyl)hydrazine, are utilized in bioimaging. For instance, a near-infrared fluorescence probe for hydrazine has been developed, demonstrating utility in both in vitro and in vivo bioimaging. This probe, characterized by its selective and sensitive detection of hydrazine, can visualize hydrazine in live mice and various tissues like the liver, lung, kidney, heart, and spleen (Zhang et al., 2015).
2. Environmental Sensing
Hydrazine compounds are used in the development of fluorescent sensors for environmental and biological systems. These sensors are crucial for monitoring hydrazine levels due to its extensive use and associated health risks. Advances in this area include the design of sensors with high selectivity and sensitivity for hydrazine detection in water and air (Fan et al., 2012).
3. Pharmaceutical Research
Derivatives of hydrazine, such as (2,4,5-Trifluorophenyl)hydrazine, are investigated for their structural and reactivity properties in pharmaceutical research. These studies include molecular docking and dynamics simulation studies to predict biological activities, such as antitumor activities, offering insights for future experimental validation (Mary et al., 2021).
4. Chemical Synthesis
Hydrazine derivatives are involved in various chemical synthesis processes. For example, they are used in reactions with bis(2,4-dinitrophenyl) phosphate, demonstrating interesting aspects of O- and N- phosphorylation, which have implications in organic synthesis and chemical analysis (Domingos et al., 2004).
5. Industrial Applications
The synthesis of hydrazine and its derivatives is critical in industrial applications, including its use as a fuel. Research in this area explores various electrochemical strategies for the synthesis of hydrazine, highlighting the importance of thermodynamic and kinetic analyses in the development of efficient synthesis methods (Wang et al., 2020).
Safety And Hazards
Handling “(2,4,5-Trifluorophenyl)hydrazine” requires caution. It is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Protective measures should be taken to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .
Relevant Papers
Several papers were found during the search. One paper discusses the synthesis and applications of functionalized triazines and tetrazines . Another paper describes a preparation method for 2,4,5-trifluorophenylacetic acid . These papers could provide further insights into the properties and potential applications of “(2,4,5-Trifluorophenyl)hydrazine”.
Propriétés
IUPAC Name |
(2,4,5-trifluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJRXQAOUPFQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,5-Trifluorophenyl)hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)

![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)




![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)


![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)

